The compound “4-[(4-benzyl-1-piperidinyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a synthetic molecule designed as a potential antagonist of the cannabinoid receptor type 1 (CB1). This receptor is predominantly found in the central nervous system and is involved in various physiological processes, including mood, appetite, pain sensation, and memory. [] The compound belongs to a class of molecules that exhibit high affinity and selectivity for the CB1 receptor, aiming to block the effects of endogenous cannabinoids like anandamide and exogenous cannabinoids like Δ9-tetrahydrocannabinol (THC). []
As a putative CB1 receptor antagonist, “4-[(4-benzyl-1-piperidinyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is hypothesized to exert its effects by binding to the CB1 receptor and preventing the binding of endogenous and exogenous cannabinoids. [] This competitive binding would inhibit the downstream signaling pathways associated with CB1 receptor activation, thereby blocking the physiological effects of cannabinoids. []
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5